Arbidol
概要
説明
Arbidol as a Broad-Spectrum Antiviral
Arbidol (ARB) is recognized for its broad-spectrum antiviral capabilities, effective against a variety of viruses including influenza, hepatitis B and C, and other respiratory viral infections. It is licensed in Russia and China and has shown potential against emerging and globally prevalent infectious diseases .
Synthesis Analysis
The synthesis of Arbidol has been extensively studied, with a focus on indole- and benzofuran-based compounds, benzimidazole and imidazopyridine bioisosteres, and ring-expanded quinoline derivatives. The synthesis process and the metabolic pathways of Arbidol have been a subject of research, contributing to the understanding of its antiviral properties .
Molecular Structure Analysis
Arbidol's molecular structure allows it to adopt "open" and "closed" conformations, both of which are energetically favorable. This flexibility may be key to its interaction with various viral proteins and membranes .
Chemical Reactions Analysis
Arbidol interacts with viral haemagglutinin (HA), stabilizing it and preventing the conformational change required for viral fusion and entry into host cells. Mutations in HA that confer resistance to Arbidol have been identified, which increase the pH threshold for fusion, indicating the importance of HA's acid stability in Arbidol's mechanism of action .
Physical and Chemical Properties Analysis
Arbidol's physical and chemical properties, such as its thermodynamic stability and solubility, have been characterized. Salts of Arbidol with benzoate and salicylate anions have been obtained, and their crystal structures, thermal stability, and solubility in different pH conditions have been described .
Pharmacokinetics and Metabolism
The pharmacokinetics, metabolism, and excretion of Arbidol have been investigated in humans. After oral administration, Arbidol undergoes sulfoxidation, N-demethylation, glucuronidation, and sulfate conjugation. The liver and intestines are the primary sites of metabolism, with CYP3A4 being the major enzyme involved .
Clinical Use and Case Studies
Arbidol has been used clinically to treat influenza and has shown efficacy against other viruses such as Ebola virus, Tacaribe arenavirus, and human herpesvirus 8 in vitro. Its antiviral effects are cell-type dependent, and it has demonstrated activity against arthropod-borne flaviviruses like Zika virus and West Nile virus .
Mechanism of Action
Arbidol's antiviral mechanism involves the inhibition of virus-mediated fusion with target membranes, blocking virus entry into cells. It affects clathrin-mediated endocytosis, trapping viral particles in clathrin-coated structures and preventing cell infection by viruses that enter through this pathway .
Resistance and Mutations
Resistance to Arbidol can develop, as seen in a Chikungunya virus mutant with a single amino acid substitution in the E2 envelope protein. This mutation was confirmed to be responsible for the resistance, providing insights into the molecular basis of Arbidol's antiviral activity .
Future Prospects
Arbidol's broad-spectrum antiviral activity makes it a promising candidate for further investigation as a potential therapeutic agent against a range of viral infections. Its efficacy, safety profile, and the possibility of drug interactions due to its metabolism by CYP3A4 warrant further clinical studies .
科学的研究の応用
Broad-Spectrum Antiviral Activity : Arbidol demonstrates inhibitory activity against a wide range of viruses, including influenza, hepatitis B and C, gastroenteritis, hemorrhagic fevers, encephalitis, Ebola virus, Tacaribe arenavirus, and human herpesvirus 8. Its dual interactions with membranes and aromatic amino acids in proteins are central to its broad-spectrum antiviral activity, making it effective as both a direct-acting antiviral and a host-targeting agent (Blaising et al., 2014) (Pécheur et al., 2016).
Inhibition of Viral Entry and Fusion : Arbidol is known to inhibit viral entry and fusion, a critical step in the lifecycle of various viruses. For instance, it impacts clathrin-mediated endocytosis, thereby preventing cell infection by viruses that enter through this pathway (Blaising et al., 2013). Additionally, it impedes the trimerization of the spike glycoprotein of SARS-CoV-2, thus inhibiting host cell adhesion and hijacking (Vankadari, 2020).
Membranotropic Effects on Phospholipid Model Membranes : Arbidol interacts with and modifies the physicochemical properties of phospholipids in membranes, influencing their hydrogen bonding network. This interaction is more significant with negatively charged phospholipids, indicating that the active molecule of Arbidol in the membrane is the protonated one. These membranotropic effects likely contribute to its antiviral activity (Villalaín, 2010).
Pharmacokinetics, Metabolism, and Excretion : The pharmacokinetics, metabolism, and excretion of Arbidol in humans have been investigated, revealing a range of metabolites and primary biotransformation pathways such as sulfoxidation and dimethylamine N-demethylation (Deng et al., 2013).
Clinical Applications and Efficacy : Arbidol has shown efficacy in treating infections from viruses like Coxsackie virus B5 and Hantaan virus, both in vitro and in vivo. It has also been effective against seasonal and pandemic strains of influenza A (H1N1), demonstrating both antiviral and anti-inflammatory activity (Zhong et al., 2009) (Deng et al., 2009) (Liu et al., 2013).
Safety And Hazards
特性
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYEAOKVJSACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895015 | |
Record name | Umifenovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
"Expected to be poorly soluble" | |
Record name | Umifenovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13609 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Umifenovir is considered both a direct-acting antiviral (DAA) due to direct virucidal effects and a host-targeting agent (HTA) due to effects on one or multiple stages of viral life cycle (e.g. attachment, internalization), and its broad-spectrum antiviral activity is thought to be due to this dual activity. It is a hydrophobic molecule capable of forming aromatic stacking interactions with certain amino acid residues (e.g. tyrosine, tryptophan), which contributes to its ability to directly act against viruses. Antiviral activity may also be due to interactions with aromatic residues within the viral glycoproteins involved in fusion and cellular recognition, with the plasma membrane to interfere with clathrin-mediated exocytosis and intracellular trafficking, or directly with the viral lipid envelope itself (in enveloped viruses). Interactions at the plasma membrane may also serve to stabilize it and prevent viral entry (e.g. stabilizing influenza hemagglutinin inhibits the fusion step necessary for viral entry). Due to umifenovir’s ability to interact with both viral proteins and lipids, it may also interfere with later stages of the viral life cycle. Some virus families, such as _Flaviviridae_, replicate in a subcellular compartment called the membranous web - this web requires lipid-protein interactions that may be hindered by umifenovir. Similarly, viral assembly of hepatitis C viruses is contingent upon the assembly of lipoproteins, presenting another potential target. | |
Record name | Umifenovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13609 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Arbidol | |
CAS RN |
131707-25-0 | |
Record name | Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131707-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Umifenovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umifenovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13609 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Umifenovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UMIFENOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。